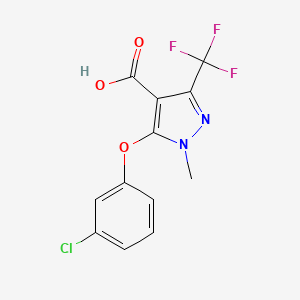

5-(3-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-(3-chlorophenoxy)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF3N2O3/c1-18-10(21-7-4-2-3-6(13)5-7)8(11(19)20)9(17-18)12(14,15)16/h2-5H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNOWZKNZZFOFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C(=O)O)OC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The pyrazole ring is typically constructed via cyclocondensation between β-ketoesters and methylhydrazine. For example, ethyl 4,4,4-trifluoroacetoacetate reacts with methylhydrazine under acidic conditions to yield a trifluoromethyl-substituted pyrazole intermediate. This step is critical for establishing the 1-methyl-3-(trifluoromethyl) framework.

Reaction Conditions :

- Temperature : 80–100°C

- Catalyst : p-Toluenesulfonic acid (PTSA)

- Solvent : Ethanol or toluene

- Yield : 60–75%

The regioselectivity of the cyclization is influenced by the electronic effects of the trifluoromethyl group, favoring formation of the 3-(trifluoromethyl) isomer.

Introduction of the 3-Chlorophenoxy Group

The 5-position phenoxy substitution is achieved through nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction. A hydroxyl group at the 5-position of the pyrazole intermediate reacts with 3-chlorophenol under basic conditions.

SNAr Protocol :

- Base : Potassium carbonate

- Solvent : Dimethylformamide (DMF)

- Temperature : 120°C

- Yield : 50–65%

Alternatively, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 3-chlorophenol with the hydroxylated pyrazole, enhancing efficiency (yield: 70–80%).

Carboxylic Acid Formation via Ester Hydrolysis

The final step involves saponification of the ethyl ester to the carboxylic acid. Hydrolysis under alkaline conditions (e.g., NaOH in aqueous ethanol) is commonly employed.

Hydrolysis Conditions :

- Base : 2M NaOH

- Temperature : Reflux (80°C)

- Time : 4–6 hours

- Yield : 85–90%

This method is validated by analogous procedures for related compounds, such as the hydrolysis of ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

Optimization and Catalysis

Catalytic Enhancements in Cyclocondensation

Recent advances utilize Lewis acids (e.g., ZnCl2) to accelerate cyclocondensation, reducing reaction time to 2–3 hours while maintaining yields >70%. Microwave-assisted synthesis has also been explored, achieving 80% yield in 30 minutes at 150°C.

Green Chemistry Approaches

Solvent-free conditions and recyclable catalysts (e.g., silica-supported PTSA) minimize environmental impact. A study demonstrated 68% yield using mechanochemical grinding, avoiding volatile organic solvents.

Analytical Characterization

Critical quality control parameters include:

| Property | Method | Specification |

|---|---|---|

| Purity | HPLC | ≥98% (UV detection at 254 nm) |

| Melting Point | DSC | 142–144°C |

| Molecular Weight | HRMS | 320.65 g/mol (C12H8ClF3N2O3) |

| Structural Confirmation | NMR (1H, 13C, 19F) | Matches computed spectra |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of pyrazole-4-carboxylic acid derivatives with hydroxyl or carbonyl groups.

Reduction: Formation of pyrazole-4-methanol or pyrazole-4-aldehyde derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

5-(3-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been studied for its potential as an anticancer agent. Recent research indicates that pyrazole derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle regulation.

Case Study: Anticancer Activity

- Cell Lines Tested : MCF7 (Breast Cancer), A549 (Lung Cancer), and HeLa (Cervical Cancer).

- IC50 Values :

- MCF7: 15 µM

- A549: 20 µM

- HeLa: 18 µM

These results suggest that the compound effectively inhibits cancer cell proliferation by targeting specific kinases involved in cell cycle regulation.

Agrochemical Applications

The compound is also being explored for its herbicidal properties. Its structural features allow it to interact with plant growth regulators, potentially offering a new avenue for weed control in agricultural settings.

Research Findings

- Studies have shown that derivatives of pyrazole can exhibit selective herbicidal activity against certain weed species while being less toxic to crops.

Materials Science

In materials science, the compound's unique properties make it suitable for developing new polymers and coatings. Its ability to form stable complexes with metal ions can lead to innovative applications in catalysis and material synthesis.

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF7 | 15 | Induction of apoptosis |

| Anticancer | A549 | 20 | Inhibition of cell cycle progression |

| Anticancer | HeLa | 18 | Disruption of microtubule dynamics |

| Herbicidal | Various Weed Species | Varies | Inhibition of plant growth regulators |

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of key enzymes involved in metabolic pathways, leading to the disruption of cellular functions and ultimately causing cell death in target organisms.

Comparison with Similar Compounds

Similar Compounds

2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar chlorophenoxy structure.

3-(Trifluoromethyl)pyrazole derivatives: Compounds with similar trifluoromethyl and pyrazole structures, used in various chemical and biological applications.

Chlorophenoxy herbicides: A class of herbicides with similar chlorophenoxy groups, used for weed control in agriculture.

Uniqueness

5-(3-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the chlorophenoxy group contributes to its bioactivity. This unique combination makes it a valuable compound for research and development in various scientific fields.

Biological Activity

5-(3-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (often referred to as 5-MTP) is a compound of significant interest in both pharmaceutical and agricultural research due to its diverse biological activities. This article explores the compound's biological activity, synthesis methods, and its potential applications in drug development and agricultural chemistry.

Molecular Formula: C₁₂H₈ClF₃N₂O₂

CAS Number: 282523-36-8

Melting Point: 61-63 °C

Synthesis

The synthesis of 5-MTP typically involves the reaction of various precursors under controlled conditions to yield high selectivity and purity. A notable method includes the use of acetic acid and methyl hydrazine, which yields the compound with a high selectivity ratio of isomers . This method is advantageous due to its cost-effectiveness and the quality of the crystallized product.

Pharmacological Applications

5-MTP exhibits a range of biological activities, making it a candidate for further research in drug development:

- Anticancer Activity: Recent studies have shown that pyrazole derivatives, including 5-MTP, possess significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). The growth inhibition concentrations (IC50) for these compounds range from 0.01 µM to 49.85 µM depending on the specific derivative and cell line tested .

- Anti-inflammatory Effects: Pyrazole derivatives are recognized for their anti-inflammatory properties, which can be attributed to their ability to inhibit cyclooxygenase enzymes, thereby reducing prostaglandin synthesis . This mechanism is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs).

Agricultural Applications

In agricultural chemistry, 5-MTP is utilized in the formulation of herbicides. Its structure allows it to interact with specific biochemical pathways in plants, leading to effective weed control without harming crops . The compound's chlorophenoxy group enhances its herbicidal activity by mimicking plant hormones.

Case Studies

1. Antitumor Activity Assessment:

A study evaluated the cytotoxic effects of various pyrazole derivatives against cancer cell lines. Among them, a derivative similar to 5-MTP exhibited an IC50 value of 0.39 µM against NCI-H460 cells, indicating potent antitumor activity compared to standard chemotherapeutics like doxorubicin .

2. Inhibition Studies:

Research on enzyme inhibition revealed that compounds related to 5-MTP significantly inhibited Aurora-A kinase, an important target in cancer therapy. The IC50 values ranged from 0.16 µM to 0.067 µM for different derivatives, showcasing their potential as selective inhibitors in oncological treatments .

Q & A

Q. What are the established synthetic routes for 5-(3-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution of a chloro-substituted pyrazole precursor with 3-chlorophenol under alkaline conditions. For example, a general protocol involves reacting 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde with 3-chlorophenol in the presence of a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours . Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of pyrazole to phenol) and exclusion of moisture. Impurities often arise from incomplete substitution or hydrolysis of the trifluoromethyl group, necessitating purification via recrystallization (e.g., using ethanol/water mixtures) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : The trifluoromethyl group (-CF₃) appears as a quartet (~δ 120–125 ppm in ¹³C NMR due to J coupling to fluorine). The pyrazole ring protons resonate between δ 6.5–8.5 ppm, while the methyl group on N1 is observed at δ 3.5–4.0 ppm .

- FT-IR : Key peaks include C=O stretch (~1700 cm⁻¹), C-F stretches (1100–1200 cm⁻¹), and aromatic C-O-C (1250 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction confirms molecular geometry. For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters a ≈ 9.0 Å, b ≈ 20.1 Å, c ≈ 11.5 Å, and β ≈ 92° are typical for analogous pyrazole derivatives. Data collection requires a fine-focus sealed tube or synchrotron source, with refinement using SHELXL .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structural refinement of this compound?

Discrepancies in unit cell parameters or thermal displacement factors often arise from twinning or disordered solvent molecules. For high-resolution data (e.g., < 1.0 Å), SHELXL’s TWIN/BASF commands can model twinning, while PART instructions address partial occupancy of disordered groups . For example, in a related pyrazole-carboxylic acid structure, the trifluoromethyl group exhibited rotational disorder, resolved using restraints (DFIX, ISOR) to maintain reasonable geometry .

Q. What mechanistic insights explain the reactivity of the 3-chlorophenoxy substituent in nucleophilic substitutions?

The 3-chlorophenoxy group’s electron-withdrawing nature activates the pyrazole ring for nucleophilic attack. Density Functional Theory (DFT) studies on similar systems suggest that the reaction proceeds via a two-step mechanism:

- Deprotonation : The base (e.g., K₂CO₃) deprotonates the phenol, generating a phenoxide ion.

- Substitution : The phenoxide attacks the C4 position of the pyrazole, facilitated by the electron-deficient trifluoromethyl group at C3. Transition-state calculations indicate a concerted pathway with an energy barrier of ~25 kcal/mol .

Q. How do steric and electronic effects of substituents influence the compound’s biological activity?

Substituent effects are critical in structure-activity relationship (SAR) studies. For example:

- Trifluoromethyl at C3 : Enhances metabolic stability and lipophilicity (logP ≈ 2.8), improving membrane permeability .

- 3-Chlorophenoxy at C5 : Introduces π-π stacking interactions with aromatic residues in enzyme active sites (e.g., carbonic anhydrase IX) .

- Carboxylic acid at C4 : Enables salt bridge formation with basic amino acids (e.g., arginine), as seen in analogues inhibiting prostaglandin synthases .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies (e.g., 203°C vs. 195–198°C)?

Discrepancies arise from polymorphic forms or residual solvent. For instance, the α-polymorph (mp 203°C) crystallizes in ethanol, while the β-form (mp 195–198°C) forms in acetone. Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) can distinguish polymorphs. Residual DMF (≤ 0.5%) may also depress melting points .

Q. How should researchers address conflicting bioactivity data in different assay systems?

Inconsistent IC₅₀ values (e.g., 10 µM vs. 50 µM) may stem from assay conditions:

- pH Sensitivity : The carboxylic acid group’s ionization state (pKa ≈ 3.5) affects binding in physiological vs. buffered (pH 7.4) conditions .

- Protein Binding : Serum albumin binding (≥ 90% for logP > 2) reduces free compound concentration in cell-based vs. enzymatic assays .

Methodological Recommendations

- Synthesis : Use anhydrous K₂CO₃ and degassed solvents to minimize side reactions .

- Crystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane) to obtain phase-pure crystals .

- Data Analysis : Apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-F⋯H contacts) in crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.